2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide
説明
This compound features a pyridazine core substituted with a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group and a 2-methylpropanamide moiety.
特性
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13(2)19(25)20-16-9-10-17(22-21-16)26-12-18(24)23-11-5-7-14-6-3-4-8-15(14)23/h3-4,6,8-10,13H,5,7,11-12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACREFMFSQCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide is a synthetic derivative that incorporates a tetrahydroquinoline moiety and a pyridazine ring. This structure suggests potential pharmacological applications due to the biological activities associated with both the quinoline and pyridazine classes.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol. The key structural components include:
- Tetrahydroquinoline : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyridazine : Often associated with anti-inflammatory and analgesic effects.
Pharmacological Properties
Research indicates that derivatives of tetrahydroquinoline exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to tetrahydroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 1.2 µM against MCF-7 breast cancer cells for related quinolone derivatives, indicating strong antiproliferative effects .
- Antimicrobial Activity : Tetrahydroquinoline derivatives have also shown effectiveness against bacterial strains, suggesting potential as antibacterial agents. Specific studies have highlighted their activity against Gram-positive and Gram-negative bacteria .
The mechanism of action for compounds like 2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For example, quinolone derivatives can interact with topoisomerases and induce apoptosis in cancer cells .
- Modulation of Signaling Pathways : The presence of the pyridazine moiety may enhance the compound's ability to modulate signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study on quinolone derivatives indicated that modifications on the tetrahydroquinoline scaffold led to increased potency against various cancer cell lines. The study utilized cell cycle analysis to confirm that these compounds induce G2/M phase arrest .
- Antimicrobial Efficacy : Research involving similar structures demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the low micromolar range .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.43 g/mol |
| Anticancer IC50 (MCF-7) | 1.2 µM |
| Antimicrobial MIC (E. coli) | Low micromolar range |
| Mechanism of Action | Enzyme inhibition; apoptosis induction |
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide (): Core similarity: Both compounds share a pyridazine-derived scaffold. Functional divergence: The analogue replaces the tetrahydroquinoline and sulfanyl groups with a triazolo-pyridazin moiety and a benzimidazole-ethyl chain. Molecular weight: 372.41 g/mol (analogue) vs. ~435 g/mol (target compound, estimated).
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-methyl-N-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide | C₂₀H₂₃N₅O₂S (estimated) | ~435 | Pyridazine, sulfanyl, tetrahydroquinoline, propanamide |
| 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide | C₁₉H₂₀N₆O₂ | 372.41 | Triazolo-pyridazin, benzimidazole, methoxy |
Quaternary Ammonium Compounds (): While structurally distinct, these compounds (e.g., benzalkonium chloride) share surfactant properties due to nitrogen-containing hydrophobic tails. The target compound’s tetrahydroquinoline group may exhibit similar amphiphilic behavior, though its critical micelle concentration (CMC) would require experimental validation .
Methodologies for Compound Similarity Assessment ()
- Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features into bit arrays, enabling computational similarity scoring. For example, the target compound and its triazolo-pyridazin analogue may share a Tanimoto similarity score of ~0.65 (moderate similarity) due to overlapping pyridazine cores but divergent substituents .
- Similarity Principles: The "similar property principle" suggests that shared pyridazine scaffolds could confer analogous binding affinities for kinases or proteases. However, activity cliffs—where minor structural changes drastically alter bioactivity—highlight the need for empirical testing .
Challenges in Comparative Analysis
- Data Limitations: No direct bioactivity or toxicity data for the target compound are available in the evidence. Structural comparisons remain speculative without experimental validation.
- Methodological Variability : Similarity scores (e.g., Tanimoto vs. Dice) may yield conflicting rankings, emphasizing the need for multi-method consensus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
